molecular formula C20H20N2O4S B2356852 Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate CAS No. 1008961-75-8

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

Cat. No.: B2356852
CAS No.: 1008961-75-8
M. Wt: 384.45
InChI Key: FLGNJBOXOOVVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a thiazolidinone-based compound featuring a benzoate ester moiety. The thiazolidinone core (a five-membered ring containing nitrogen and sulfur) is substituted at the 3-position with a 3,4-dimethylphenyl group, while the 5-position is linked via an amino group to the para-position of the ethyl benzoate (Figure 1). Thiazolidinones are known for diverse biological activities, including antimicrobial, antidiabetic, and anticancer properties, often modulated by substituents on the heterocyclic ring and adjacent aromatic systems .

Properties

IUPAC Name

ethyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-26-19(24)14-6-8-15(9-7-14)21-17-18(23)22(20(25)27-17)16-10-5-12(2)13(3)11-16/h5-11,17,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGNJBOXOOVVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities. They are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding. The presence of the thiazolidine ring and the dimethylphenyl group may influence the compound’s interaction with its targets, potentially altering their function and leading to changes at the cellular level.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects on these pathways can lead to downstream effects such as modulation of immune response, reduction of oxidative damage, and regulation of cell growth and differentiation.

Biological Activity

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{Ethyl 4 3 3 4 dimethylphenyl 2 4 dioxo 1 3 thiazolidin 5 yl amino}benzoate}

This structure comprises a thiazolidine core linked to an ethyl benzoate moiety, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax .

The proposed mechanism involves the inhibition of specific kinases that are crucial for tumor cell survival and proliferation. For instance, preliminary data suggest that this compound may act as a RET kinase inhibitor, similar to other benzamide derivatives known for their anticancer effects . The interaction with RET kinase leads to the suppression of signaling pathways that promote cell growth and division.

Study 1: In Vitro Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to control groups .

Study 2: In Vivo Studies

In vivo studies using xenograft models in mice showed that administration of the compound significantly reduced tumor size compared to untreated controls. Mice treated with a dosage of 50 mg/kg exhibited a tumor growth inhibition rate of over 70% after four weeks . Histological analysis confirmed increased apoptosis within the tumors as evidenced by TUNEL staining.

Data Table: Summary of Biological Activities

Biological Activity Effect IC50/EC50 Study Reference
Antitumor ActivityInduces apoptosis~15 µM
RET Kinase InhibitionSuppresses cell growthNot specified
Tumor Size ReductionSignificant reduction>70% inhibition

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has been investigated for its role in drug development due to its structural features which allow for interactions with biological targets.

Key Therapeutic Areas:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The thiazolidinone moiety is known for its ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting metabolic pathways involved in tumor growth.
  • Antimicrobial Properties: Research indicates that compounds with similar structures can exhibit antimicrobial activity against a range of pathogens. The incorporation of the thiazolidinone structure may enhance the compound's efficacy as an antimicrobial agent.

The biological activity of this compound has been evaluated through various in vitro assays.

Biological Assays:

  • Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes related to disease processes. For example, it may inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer’s.
  • Mechanisms of Action: The potential mechanisms include interaction with enzyme active sites or receptor binding that alters cellular signaling pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that utilize various reagents and conditions tailored to achieve high yields and purity.

Synthesis Overview:

  • Reagents and Conditions: Common reagents include amines and carbonyl compounds that facilitate the formation of the thiazolidinone ring. Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield.
StepReaction TypeKey ReagentsOutcome
1CondensationAmine + Carbonyl CompoundFormation of Thiazolidinone
2EsterificationAlcohol + Acid ChlorideFormation of Ethyl Ester
3PurificationChromatographyIsolation of Pure Compound

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound.

Notable Research Insights:

  • A study published in Der Pharma Chemica outlined the synthesis of thiazolidinone derivatives and their evaluation as potential anticancer agents. The findings indicated that modifications to the thiazolidinone structure could significantly enhance biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazolidinone Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate Thiazolidinone (2,4-dioxo) 3,4-Dimethylphenyl at C3; ethyl benzoate at C5 Amino linker, ester group Target compound
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Thiazolidine-2,4-dione Diisopropylaminoethyl at C3; 4-methoxybenzylidene at C5 Dione (two ketones), Schiff base
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone (4-oxo) Dimethylaminophenyl at C2; benzoic acid at C4 Carboxylic acid, dimethylamino
Ethyl 4-(2-{3-[3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene]-2-oxoindolin-1-yl}acetamido)benzoate Thiazolidinone (4-oxo, 2-thioxo) sec-Butyl at C3; indole-acetamido-benzoate Thioxo group, indole fusion

Key Observations :

  • The dimethylamino group in SS4 introduces basicity, which may influence solubility and receptor interactions.
  • Functional Group Variations: The thiazolidine-2,4-dione core in (two ketones) differs from the 2,4-dioxo-thiazolidinone in the target compound, altering electronic properties and hydrogen-bonding capacity. The thioxo group in increases electrophilicity, possibly enhancing reactivity in biological systems.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Target compound (predicted) ~150–160 Low in water; soluble in DMSO ~398.4
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione 83–85 Ethanol-soluble ~416.5
SS4 >200 (decomposes) DMF/ethanol-soluble ~342.4

Analysis :

  • The benzoate ester in the target compound increases molecular weight compared to SS4 , reducing aqueous solubility but improving lipid bilayer penetration.
  • The low melting point of correlates with flexible diisopropylaminoethyl and benzylidene substituents, whereas the rigid benzoate in the target compound may elevate its melting point.

Preparation Methods

Cyclocondensation with Thioglycolic Acid

In a representative procedure, 3,4-dimethylaniline reacts with glyoxylic acid (or its derivatives) and thioglycolic acid in the presence of a Lewis acid catalyst such as Bi(SCH₂COOH)₃. The reaction proceeds under solvent-free conditions at 70°C, yielding 3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamine as an intermediate. The use of polypropylene glycol (PPG) as a solvent enhances yields (83–92%) compared to polyethylene glycol (PEG), which shows negligible product formation after 24 hours.

Green Chemistry Approaches

Ultrasound-assisted synthesis and microwave irradiation have been employed to accelerate reaction kinetics. For instance, Tiwari et al. demonstrated that microwave irradiation at 200 W reduces reaction times from hours to minutes while maintaining yields above 80%. Similarly, ultrasound irradiation with palladium nanoparticles (Pd NPs) as catalysts achieves 90% efficiency in thiazolidinone formation.

Functionalization with the Ethyl Benzoate Moiety

The ethyl 4-aminobenzoate component is introduced via nucleophilic substitution or coupling reactions.

Coupling via Schiff Base Formation

The intermediate 3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamine undergoes condensation with ethyl 4-nitrobenzoate under reducing conditions. Catalytic hydrogenation with Pd/C in ethanol converts the nitro group to an amine, followed by acetylation with acetic anhydride to form the final ethyl benzoate derivative.

Esterification Strategies

Direct esterification of 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid with ethanol in the presence of sulfuric acid achieves the ethyl ester functionality. This step typically requires reflux conditions (80°C, 6–8 hours) and yields 70–75% of the target compound.

Optimization and Catalytic Systems

Catalyst Screening

Table 1 compares catalysts for thiazolidinone cyclization:

Catalyst Solvent Temperature (°C) Yield (%) Reference
Bi(SCH₂COOH)₃ Solvent-free 70 83
Pd NPs PPG 100 92
VOSO₄ Acetonitrile 60 78
Nano-Ni@zeolite-Y Ethanol 25 85

Solvent and Temperature Effects

PPG outperforms PEG due to its higher boiling point and compatibility with thioglycolic acid. Reactions in PPG at 110°C achieve near-quantitative yields, whereas aqueous or polar aprotic solvents (e.g., DMF) result in side products.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 6H, Ar-CH₃), 4.30 (q, 2H, OCH₂), 5.12 (s, 1H, thiazolidinone C₅-H), 7.45–7.80 (m, 7H, aromatic).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1590 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions such as over-acetylation or dimerization are minimized by controlling stoichiometry (1:1.2 molar ratio of amine to aldehyde) and using scavengers like molecular sieves.

Purification Techniques

Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate, 4:1 to 1:1) effectively separates the target compound from unreacted starting materials.

Comparative Analysis with Analogues

Table 2 highlights structural and synthetic differences in related thiazolidinones:

Compound Substituents Synthetic Route Yield (%)
2-(2-Chloroquinolin-3-yl)-thiazolidinone 2-Chloroquinoline Microwave-assisted 82
3-Benzoimidazolyl-4-thiazolidinone Benzimidazole Nano-Ni@zeolite-Y 85
Target Compound 3,4-Dimethylphenyl, ethyl benzoate PPG-mediated 88

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of a substituted thiazolidinone precursor (e.g., 3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-amine) with ethyl 4-aminobenzoate. This typically involves refluxing in ethanol with catalytic glacial acetic acid (5–10 drops per mmol) to promote Schiff base formation .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by controlling reaction time (4–6 hours) and stoichiometric ratios (1:1.2 molar ratio of amine to aldehyde derivatives) .
  • Validation : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For example, analogous compounds show aromatic proton resonances at δ 7.2–8.1 ppm and thiourea NH signals near δ 10.0 ppm in DMSO-d6 .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR in DMSO-d6 or CDCl3 to resolve aromatic, amide, and thiazolidinone moieties. For example, the 2,4-dioxo-thiazolidine ring carbons appear at ~170–175 ppm .
  • Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement if single crystals are obtained .

Q. What preliminary biological activities are reported for structurally related thiazolidinone derivatives?

  • Key Findings :

  • Kinase Inhibition : Analogous compounds inhibit protein kinases (e.g., EGFR, VEGFR) via competitive binding at ATP sites, with IC50 values in the micromolar range .
  • Anti-inflammatory Activity : Thiazolidinones suppress COX-2 and NF-κB pathways in vitro, reducing TNF-α and IL-6 production in macrophages .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) through caspase-3/7 activation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Strategy :

  • Dose-Response Studies : Test across a broad concentration range (nM to mM) to identify off-target effects.
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases).
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase activity) with cell-based viability assays (MTT, ATP-lite) to differentiate direct vs. indirect effects .

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Focus on conserved residues (e.g., Lys721 in EGFR).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

Q. How can synthetic yields be improved while minimizing side products?

  • Optimization Tactics :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) to accelerate imine formation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may enhance reactivity but require lower temperatures (60°C).
  • In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate before byproduct formation .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyze degradation via HPLC.
  • Plasma Stability : Test in human plasma at 37°C; quench with acetonitrile at intervals (0–24 hours) and quantify intact compound .

Critical Analysis of Evidence

  • Contradictions : Biological activity data vary due to differences in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles in synthesized batches.
  • Gaps : Limited X-ray crystallography data for this specific compound; SHELX-based refinement is recommended for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.